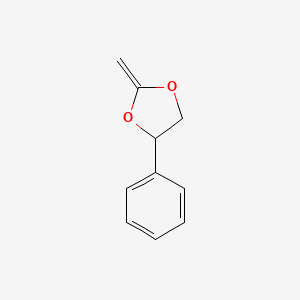

1,3-Dioxolane, 2-methylene-4-phenyl-

Description

The Pivotal Role in Radical Ring-Opening Polymerization

The primary significance of MPDL in CKA chemistry lies in its efficacy as a monomer in radical ring-opening polymerization (rROP). This polymerization technique is a powerful method for synthesizing aliphatic polyesters and for introducing hydrolytically cleavable ester bonds into the main chain of otherwise non-degradable vinyl polymers. The process is initiated by a radical attack on the exocyclic double bond of the CKA. This is followed by the cleavage of a C-O bond within the dioxolane ring, a critical step that results in the formation of a polyester (B1180765) backbone.

A key challenge in the rROP of CKAs is the competition between the desired ring-opening pathway and the undesired 1,2-vinyl addition, which leads to the formation of a non-degradable polyacetal structure. In the case of MPDL, the phenyl group at the 4-position plays a crucial role in directing the polymerization towards the ring-opening pathway. This is because the ring-opening process for MPDL is regioselective, proceeding through the formation of a more stable secondary benzyl (B1604629) free radical. This stabilization of the radical intermediate significantly favors the ring-opening mechanism over simple vinyl polymerization. In fact, MPDL has been shown to undergo essentially quantitative free-radical ring-opening at temperatures ranging from 60 to 150°C. researchgate.net This high degree of ring-opening is a distinct advantage of MPDL compared to some other substituted methylene (B1212753) dioxolanes.

A Comparative Perspective with Other Cyclic Ketene (B1206846) Acetals

While MPDL is a prominent member of the CKA family, other notable examples include 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). The choice of CKA monomer can significantly influence the polymerization process and the properties of the resulting polymer. For instance, the copolymerization of styrene (B11656) with MPDL has been shown to result in a degradable poly(MPDL-co-styrene) with a notable incorporation of MPDL units. researchgate.net Early studies have suggested that the reactivities of styrene and various CKA monomers are relatively similar, leading to reasonably efficient copolymerizations. researchgate.net However, challenges can arise, such as the need for a significant excess of the CKA monomer to achieve a high level of incorporation into the polymer backbone in some systems.

The structural variations among CKAs, such as the ring size and substituents, affect their reactivity and the stability of the radical intermediates formed during polymerization. The phenyl group in MPDL provides a distinct advantage in promoting ring-opening, making it a highly effective CKA for creating degradable vinyl polymers.

Structure

3D Structure

Properties

IUPAC Name |

2-methylidene-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWQMHOTBIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448726 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82613-73-8 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dioxolane, 2 Methylene 4 Phenyl

Established Synthetic Pathways

Acetalization Reactions and Dehydrohalogenation

The predominant and well-established method for synthesizing 2-methylene-4-phenyl-1,3-dioxolane (MPDL) is a two-step process. researchgate.net This pathway begins with an acetal (B89532) exchange reaction, also known as transacetalization, followed by a dehydrohalogenation step. researchgate.netrsc.org

In the first step, styrene (B11656) glycol is reacted with a haloacetaldehyde dimethyl acetal, such as chloroacetaldehyde (B151913) dimethyl acetal or bromoacetaldehyde (B98955) dimethyl acetal. researchgate.netrsc.org This reaction, typically catalyzed by an acid resin like Dowex 50 (H+), produces an intermediate, either cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane or its bromo-equivalent. rsc.org This transacetalization reaction is reversible, making the distillation of methanol (B129727) essential to drive the reaction to completion and achieve high conversion. rsc.org Under these conditions, the cyclic chloro- and bromoacetals can be obtained in yields of 64% and 80%, respectively. rsc.org

The second step is the dehydrohalogenation of the resulting haloacetal intermediate. researchgate.net This elimination reaction forms the target exocyclic double bond of the MPDL monomer. researchgate.net A common reagent for this step is a strong base, such as potassium tert-butoxide. researchgate.net Classically, this reaction is performed at high temperatures, ranging from 90°C in tetrahydrofuran (B95107) (THF) to 100-115°C in tert-butyl alcohol, with reaction times that can extend from 4 to 24 hours. researchgate.netresearchgate.net For instance, dehydrochlorination of the chloroacetal intermediate with potassium tert-butoxide in tert-butyl alcohol has been reported to yield 70% of the final product. researchgate.net

Optimization of Reaction Conditions and Reagents

The harsh conditions of traditional dehydrohalogenation, specifically high temperatures and long reaction times, can negatively impact the yield and purity of MPDL. researchgate.netresearchgate.net The monomer is sensitive to heat and can be hydrolyzed under acidic conditions or undergo nucleophilic attack. researchgate.net Consequently, efforts have been made to optimize the reaction conditions to favor milder and more efficient synthesis. researchgate.netresearchgate.net

A significant improvement involves performing the elimination step at a much lower temperature (0°C) for a shorter duration (2 hours). researchgate.net This is achieved by using dry THF as the solvent in the presence of a phase-transfer catalyst, such as Aliquat® 336, along with potassium tert-butoxide. researchgate.netrsc.org This optimized protocol has been shown to enhance both conversion and purity. researchgate.net

| Haloacetal Precursor | Overall Yield of MPDL | Reference |

|---|---|---|

| Bromoacetal | 65% | researchgate.net |

| Chloroacetal | 23% | rsc.org |

Advanced Synthetic Approaches and Yield Enhancement

An advanced synthetic approach for 2-methylene-4-phenyl-1,3-dioxolane focuses on enhancing yield and purity by moving away from the classic high-temperature elimination protocols. researchgate.net The optimized method, which employs a phase-transfer catalyst under cryogenic conditions, represents a significant advancement in the synthesis of this sensitive monomer. researchgate.net

Monomer Purification Strategies

The final step in obtaining pure 1,3-Dioxolane (B20135), 2-methylene-4-phenyl- is a critical purification process. The most commonly reported method for purifying the monomer is fractional distillation under reduced pressure. researchgate.netresearchgate.net This technique is essential to separate the volatile monomer from less volatile impurities and residual reactants. rsc.org Specific conditions reported include a bath temperature of 85°C and a vapor temperature of 50°C at a pressure of 1–5 × 10⁻¹ mbar. rsc.org

However, the purification of cyclic ketene (B1206846) acetals like MPDL requires careful handling due to their inherent instability. researchgate.net The monomer is susceptible to rapid cationic self-polymerization, which can be initiated on acidic glass surfaces, especially during distillation. researchgate.net To mitigate this, it is also noted that adding 1-2% pyridine (B92270) can improve the stability of the monomer during storage. researchgate.net

Polymerization Kinetics and Mechanisms of 1,3 Dioxolane, 2 Methylene 4 Phenyl

Homopolymerization Studies of 2-methylene-4-phenyl-1,3-dioxolane

The homopolymerization of 2-methylene-4-phenyl-1,3-dioxolane initiated by radicals is a complex process. While typical vinyl monomers undergo addition polymerization to form polymers with a repeating backbone of carbon atoms, the polymerization of this cyclic monomer is often characterized by a competition between simple vinyl addition (ring-retaining) and ring-opening polymerization.

Mechanistic Insights into Homopolymerization Pathways

The free-radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP). The process begins with the addition of a radical to the exocyclic double bond of the monomer. This initial step forms a radical intermediate. From this intermediate, the polymerization can theoretically proceed via two main pathways:

Vinyl Addition (Ring-Retaining) Pathway: In this pathway, the radical intermediate adds to the double bond of another monomer molecule, leading to the formation of a polymer chain with the 1,3-dioxolane (B20135) rings intact as pendant groups.

Ring-Opening Pathway: Alternatively, the initial radical intermediate can undergo a β-scission of the acetal (B89532) ring. This ring-opening is often the predominant pathway for this particular monomer due to the formation of a more stable radical species.

Investigations have shown that the polymerization of 2-methylene-4-phenyl-1,3-dioxolane is not a straightforward homopolymerization in the traditional sense. The resulting polymer is often a copolymer containing various repeating units, indicating that both ring-retaining and ring-opening mechanisms can occur simultaneously, although the latter is significantly favored.

Characterization of Homopolymer Microstructures

The microstructure of the polymer resulting from the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane has been elucidated using spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of the polymer's IR spectrum reveals a strong absorption band characteristic of an ester group (around 1736 cm⁻¹), which confirms the occurrence of ring-opening to form a polyester (B1180765) structure. sci-hub.se The presence of this band is a key indicator that the homopolymerization is not a simple vinyl addition process.

¹H NMR and ¹³C NMR spectroscopy provide more detailed insights into the polymer's microstructure. The ¹H NMR spectrum of the polymer may show peaks corresponding to the acetal group, which would be indicative of a ring-retained structure. However, the dominant signals are typically those of the ring-opened polyester structure. sci-hub.se By comparing the integration of the signals for the ring-retained and ring-opened units, the extent of ring-opening can be quantified. For 2-methylene-4-phenyl-1,3-dioxolane, studies have shown that the ring-opened structure can be as high as 80 mol% or even quantitative under certain conditions. sci-hub.seresearchgate.net

| Spectroscopic Technique | Key Finding | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption band around 1736 cm⁻¹ | Presence of ester carbonyl group, confirming ring-opening |

| ¹H NMR Spectroscopy | Dominant signals for polyester backbone, minor signals for acetal group | Predominantly ring-opened structure with a small fraction of ring-retained units |

| ¹³C NMR Spectroscopy | Signals corresponding to carbonyl carbon and carbons of the polyester backbone | Confirms the polyester microstructure resulting from ring-opening |

Radical Ring-Opening Polymerization (rROP)

Radical ring-opening polymerization (rROP) is the more significant and well-studied polymerization pathway for 2-methylene-4-phenyl-1,3-dioxolane. This process allows for the introduction of ester functionalities into the backbone of an addition polymer, leading to materials with potential biodegradability.

Initiation and Propagation Mechanisms in rROP of 2-methylene-4-phenyl-1,3-dioxolane

The rROP of 2-methylene-4-phenyl-1,3-dioxolane follows a typical radical chain mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comchemistrysteps.comlumenlearning.comyoutube.com

Initiation: The reaction is initiated by the decomposition of a radical initiator (e.g., AIBN, DTBP) to generate primary radicals. These radicals then add to the exocyclic double bond of the 2-methylene-4-phenyl-1,3-dioxolane monomer to form a tertiary radical intermediate.

Propagation: The propagation phase involves two key competing steps: the addition of the radical to another monomer (ring-retaining propagation) and the unimolecular ring-opening of the radical intermediate. For 2-methylene-4-phenyl-1,3-dioxolane, the ring-opening is a facile process that leads to the formation of a more stable secondary benzylic radical and an ester linkage in the polymer backbone. researchgate.netresearchgate.net This ring-opened radical then propagates by adding to another monomer molecule, and the cycle of addition and ring-opening continues. The high degree of ring-opening is a distinguishing feature of this monomer's polymerization.

Ring-Opening vs. Ring-Retaining Polymerization Modes

The competition between ring-opening and ring-retaining polymerization is a critical aspect of the polymerization of cyclic ketene (B1206846) acetals. researchgate.netnih.gov The outcome is largely determined by the structure of the monomer and the stability of the radical intermediates formed.

In the case of 2-methylene-4-phenyl-1,3-dioxolane, the ring-opening polymerization is overwhelmingly favored at temperatures ranging from 60 to 150°C. researchgate.net This is attributed to the thermodynamic driving force provided by the relief of ring strain and the formation of a highly stabilized secondary benzylic radical upon ring cleavage. The alternative, a ring-retaining polymerization, would lead to a less stable tertiary radical adjacent to two oxygen atoms. Consequently, the resulting polymer is predominantly a polyester, poly(β-phenyl-γ-butyrolactone). researchgate.net

| Polymerization Temperature (°C) | Extent of Ring-Opening | Primary Polymer Structure |

|---|---|---|

| 60 - 150 | Essentially quantitative | Polyester (Poly(β-phenyl-γ-butyrolactone)) |

Influence of Substituents on Radical Intermediate Stability and Regioselectivity

The substituents on the 1,3-dioxolane ring play a crucial role in determining the course of the polymerization. The phenyl group at the 4-position of 2-methylene-4-phenyl-1,3-dioxolane is particularly influential.

The presence of the phenyl group is key to the high degree of ring-opening and the regioselectivity of the cleavage. When the ring opens, there are two possible C-O bonds that can break. The cleavage that leads to the formation of a secondary benzylic radical is highly favored over the alternative cleavage that would produce a primary radical. This is due to the significant resonance stabilization afforded by the adjacent phenyl ring to the benzylic radical. researchgate.net This regioselective ring-opening results in a well-defined polyester structure.

Copolymerization with Vinyl Monomers

The copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with conventional vinyl monomers is a key strategy for introducing ester linkages into the backbone of addition polymers, thereby imparting degradability. The reactivity of MPDL and the resulting copolymer microstructure are highly dependent on the nature of the comonomer and the polymerization mechanism.

Role of Charge-Transfer Complexes in Copolymerization of 2-methylene-4-phenyl-1,3-dioxolane

The copolymerization behavior of MPDL, an electron-rich monomer, with electron-deficient (electron-acceptor) vinyl monomers can be significantly influenced by the formation of charge-transfer complexes (CTCs). researchgate.netcmu.edu A CTC is formed between an electron-donor monomer and an electron-acceptor monomer prior to polymerization. cmu.edu This complex can then participate in the polymerization as a single unit, leading to a highly alternating structure.

The copolymerization of MPDL with electron-deficient monomers like maleic anhydride (B1165640) is a classic example where CTCs play a crucial role. researchgate.net The formation of these complexes can be ascertained by UV and NMR spectroscopy. researchgate.net Experimental data suggests that when monomers with different electronic properties, such as the electron-donating MPDL and an electron-accepting comonomer, are reacted, they can first form an adduct which then polymerizes to yield alternating copolymers. researchgate.net This mechanism contrasts with the typical terminal model of copolymerization, where the propagating chain end determines which monomer is added next. The CTC mechanism is a key factor in the formation of perfectly or highly alternating copolymers. cmu.edu

Formation of Alternating Copolymers

The tendency of MPDL and other electron-rich cyclic ketene acetals to form alternating copolymers is most pronounced when copolymerized with strong electron-acceptor monomers. acs.orgresearchgate.net This alternation is a direct consequence of the charge-transfer complex mechanism, where the complex [Donor-Acceptor] is the primary species undergoing polymerization. cmu.edu

For example, the copolymerization of methylenedioxolanes with maleic anhydride spontaneously yields alternating copolymers due to the participation of CTCs. researchgate.net Similarly, copolymerization of MPDL with electron-deficient vinyl monomers has been shown to produce head-to-head alternating copolymers. researchgate.net This alternating structure is highly desirable as it ensures a regular distribution of ester linkages along the polymer backbone, leading to predictable degradation behavior. The formation of alternating copolymers is supported by reactivity ratios where both r1 and r2 are well below one, indicating that each radical prefers to react with the other monomer. acs.org

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have been employed to synthesize well-defined copolymers containing MPDL. rsc.org These methods allow for control over molecular weight, dispersity, and architecture, which is crucial for creating advanced materials.

Nitroxide-Mediated Polymerization (NMP) of 2-methylene-4-phenyl-1,3-dioxolane Copolymers

Nitroxide-mediated polymerization (NMP) has proven to be an effective technique for the copolymerization of MPDL. While the NMP of methacrylates is generally difficult to control, the addition of a small amount of a "controlling" comonomer, such as a styrenic monomer, can significantly improve the process. MPDL, with its phenyl substituent, acts as a styrenic-like controlling comonomer. rsc.orgresearchgate.net

The styrenic structure of the radical derived from MPDL is thought to facilitate the cleavage of the dormant macroalkoxyamine species, allowing for better control over the polymerization of less reactive monomers like methacrylates. researchgate.net This approach has been successfully used to prepare well-defined, degradable copolymers of MPDL with methyl methacrylate (B99206) (MMA) and oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA). rsc.orgacs.org The incorporation of MPDL not only enables control over the polymerization but also introduces degradable ester linkages into the polymethacrylate (B1205211) backbone. rsc.orgrsc.org Research has shown that well-defined PMMA-rich copolymers can be produced when a sufficient amount of MPDL is present in the initial monomer feed. rsc.org

Table 2: NMP of Methacrylates Controlled by 2-methylene-4-phenyl-1,3-dioxolane (MPDL) This table is interactive. Click on the headers to sort the data.

| Primary Monomer | Controlling Comonomer | Resulting Copolymer | Key Features | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | MPDL | P(MMA-co-MPDL) | Well-defined, degradable PMMA-rich copolymers (Đ = 1.3–1.4) | rsc.org |

| Oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA) | MPDL | P(MeOEGMA-co-MPDL) | Well-defined, degradable PEG-based copolymers | acs.org |

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been utilized for the polymerization of cyclic ketene acetals, including MPDL. ethz.ch ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu

The use of MPDL as a comonomer in ATRP provides a route to degradable vinyl polymers. ethz.ch The radical ring-opening of the MPDL unit introduces ester groups into the polymer backbone, which can be later cleaved. Homopolymerization of MPDL by ATRP has been reported, demonstrating the applicability of this technique to this class of monomers. researchgate.net The ATRP of other cyclic ketene acetals, such as 5,6-benzo-2-methylene-1,3-dioxepane, has also been successfully demonstrated, yielding "living" polymers. uliege.be This control allows for the synthesis of complex architectures like block copolymers where one block contains the degradable MPDL units.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for 2-methylene-4-phenyl-1,3-dioxolane

While specific kinetic studies on the RAFT polymerization of 2-methylene-4-phenyl-1,3-dioxolane are not extensively detailed in the available literature, the principles of RAFT polymerization and its successful application to structurally similar cyclic ketene acetals provide a strong basis for understanding its potential. RAFT polymerization is a versatile method of reversible deactivation radical polymerization that allows for the synthesis of polymers with low polydispersity and complex architectures.

The mechanism of RAFT involves a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA). This process establishes an equilibrium between active (propagating) and dormant (macro-CTA) polymer chains, allowing for controlled chain growth. The choice of CTA is crucial and depends on the monomer being polymerized. For cyclic ketene acetals, trithiocarbonates and dithiobenzoates are commonly employed.

Studies on other cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), have demonstrated the feasibility of RAFT polymerization for this class of monomers. For instance, the RAFT polymerization of MDO has been shown to produce hyperbranched polycaprolactone (B3415563) with a controlled structure, exhibiting living polymerization characteristics like pseudo-linear kinetics and an increase in molecular weight with conversion. mdpi.com This suggests that 2-methylene-4-phenyl-1,3-dioxolane would likely exhibit similar controlled behavior under RAFT conditions. The key to a successful RAFT polymerization of this monomer would be the selection of an appropriate CTA and optimization of reaction conditions such as temperature, initiator concentration, and solvent.

Living Polymerization Characteristics and Control over Molecular Architectures

The ability of 2-methylene-4-phenyl-1,3-dioxolane to undergo living polymerization has been demonstrated through other controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP). rsc.orgresearchgate.net These studies provide strong evidence for the "living" nature of its polymerization, which is a key characteristic for the controlled synthesis of complex polymer architectures.

In the context of NMP, 2-methylene-4-phenyl-1,3-dioxolane has been used as a controlling comonomer in the polymerization of methyl methacrylate (MMA). rsc.orgresearchgate.net This approach yielded well-defined, degradable PMMA-rich copolymers with controlled molecular weights and narrow polydispersity indices (Đ) in the range of 1.3–1.4. rsc.org The living nature of the polymerization is evidenced by the ability to control the molecular weight of the resulting copolymers by adjusting the initial feed ratio of the monomers.

The control over molecular architecture afforded by the living polymerization of 2-methylene-4-phenyl-1,3-dioxolane is significant. By incorporating this monomer into a polymer backbone, ester linkages are introduced, which can confer hydrolytic degradability to the resulting material. rsc.org The amount of this monomer incorporated can be tuned to control the degradation rate.

The data from the NMP of methyl methacrylate (MMA) with 2-methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer is presented in the table below, illustrating the control over molecular weight and polydispersity.

Table 1: Molecular Characteristics of PMMA-rich Copolymers Synthesized via NMP using 2-methylene-4-phenyl-1,3-dioxolane (MPDL) as a Controlling Comonomer

| Initial MPDL Feed Fraction (fMPDL,0) | Number-Average Molecular Weight (Mn) (kg mol-1) | Polydispersity Index (Đ) |

|---|---|---|

| > 0.2 | ~ 20–30 | 1.3–1.4 |

Data sourced from studies on nitroxide-mediated polymerization. rsc.org

This controlled polymerization allows for the synthesis of various molecular architectures, including block copolymers. The general principles of RAFT and other living polymerizations allow for the sequential addition of monomers to create well-defined blocks. openrepository.comresearchgate.net For example, a polymer block could be synthesized using a conventional vinyl monomer, and then 2-methylene-4-phenyl-1,3-dioxolane could be added to grow a second block, resulting in a degradable block copolymer. The ability to create such architectures opens up possibilities for designing advanced materials with tailored properties for a range of applications.

Polymeric Materials Derived from 1,3 Dioxolane, 2 Methylene 4 Phenyl

Engineering of Polymer Architectures

The unique reactivity of MPDL has been harnessed to engineer a variety of complex polymer architectures, moving beyond simple linear chains to more sophisticated structures.

MPDL has been effectively used as a comonomer in controlled radical polymerization techniques to produce well-defined statistical and block copolymers. rsc.org Nitroxide-mediated polymerization (NMP) has been successfully employed with methyl methacrylate (B99206) (MMA) as the primary monomer to synthesize degradable PMMA-rich copolymers. rsc.orgrsc.org In this process, MPDL acts as a controlling comonomer, allowing for the creation of copolymers with predictable molecular weights (Mn ≈ 20–30 kg mol⁻¹) and controlled dispersity (Đ = 1.3–1.4) when a sufficient initial feed of MPDL is used. rsc.orgresearchgate.net

The synthesis of these copolymers involves the radical addition to the carbon-carbon double bond of MPDL, which can then propagate through a ring-opening mechanism. nih.gov This introduces ester groups into the polymer backbone, a feature not present in standard vinyl polymers like poly(methyl methacrylate). nih.gov Early studies also demonstrated the copolymerization of MPDL with styrene (B11656), resulting in degradable poly(MPDL-co-styrene), indicating its versatility with different vinyl monomers. researchgate.net

The table below summarizes typical results from the copolymerization of MPDL and Methyl Methacrylate (MMA).

| Experiment | Initial MPDL Molar Feed (fMPDL,0) | MPDL Incorporation (FMPDL) | Mn (g·mol⁻¹) | Dispersity (Đ) |

| 1 | 0.3 | 0.11 | 28,500 | 1.3 |

| 2 | 0.5 | 0.22 | 24,100 | 1.4 |

| 3 | 0.7 | 0.35 | 20,300 | 1.4 |

Data compiled from studies on nitroxide-mediated copolymerization of MPDL and MMA. rsc.org

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure, low viscosity, and a high degree of functionality. nih.govrsc.org While the synthesis of homopolymers of MPDL can be challenging, its use in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), opens the door to creating more complex architectures. researchgate.net These living polymerization methods are crucial for synthesizing polymers with controlled molecular weights and structures, which are foundational for developing hyperbranched materials through methods like self-condensing vinyl polymerization (SCVP). nih.gov The ability to precisely control the polymerization of MPDL is a key step toward engineering hyperbranched structures with degradable linkages. nih.govresearchgate.net

Structure-Property Relationships in 1,3-Dioxolane (B20135), 2-methylene-4-phenyl-Containing Polymers

The incorporation of MPDL units into polymer chains has a profound impact on their fundamental properties, including degradability, thermal stability, and mechanical behavior.

A primary advantage of using MPDL in polymer synthesis is the ability to confer tunable degradability to traditionally non-degradable vinyl polymers. rsc.orgrsc.org The radical ring-opening polymerization of MPDL introduces ester linkages into the polymer backbone. researchgate.net These linkages are susceptible to hydrolysis, allowing the polymer chain to be cleaved into smaller, lower molecular weight fragments. rsc.org

The rate and extent of this degradation can be precisely controlled by adjusting the amount of MPDL incorporated into the copolymer. rsc.orgresearchgate.net A higher molar fraction of MPDL in the initial monomer feed leads to a greater number of ester groups in the resulting polymer backbone, thereby accelerating its hydrolytic degradation. rsc.org This allows for the design of materials with degradation profiles tailored to specific applications, from materials that degrade moderately over long periods to those that break down almost completely in a short timeframe. rsc.org For instance, copolymers of MMA and MPDL have been shown to exhibit rapid degradation kinetics, on the scale of minutes to hours, under accelerated basic conditions. researchgate.net

The inclusion of MPDL-derived units also modifies the thermal and mechanical properties of the resulting polymers. In copolymers of MPDL and methyl methacrylate, the glass transition temperature (Tg), which is a key indicator of a polymer's thermal properties, is influenced by the MPDL content. rsc.orgrsc.org However, studies have shown that the insertion of MPDL units into the PMMA backbone only moderately affects the glass transition temperature compared to that of a pure poly(methyl methacrylate) homopolymer. rsc.orgrsc.org This suggests that the degradability can be enhanced without drastically altering the thermal behavior of the base polymer.

The table below illustrates the effect of MPDL incorporation on the glass transition temperature (Tg) of P(MMA-co-MPDL) copolymers.

| MPDL Incorporation (mol %) | Glass Transition Temperature (Tg) (°C) |

| 0 (Pure PMMA) | 115 |

| 11 | 108 |

| 22 | 102 |

| 35 | 95 |

Data represents typical values observed for PMMA and its copolymers with MPDL. rsc.org

Thermoplastic polyurethane elastomers (TPUs) are block copolymers where mechanical properties are closely tied to their molecular weight and the structure of their hard and soft segments. mdpi.com While specific studies on the mechanical properties of MPDL-based TPUs are not detailed, the general principle holds that incorporating different monomer units affects tensile strength and other mechanical characteristics. mdpi.com

Advanced Functional Materials Development

The unique characteristics of polymers derived from 1,3-Dioxolane, 2-methylene-4-phenyl-, particularly their engineered degradability, position them as valuable candidates for advanced functional materials. The ability to create degradable analogues of common polymers like PMMA opens up possibilities for biomedical applications where transient material presence is required. rsc.org For example, materials for drug delivery, temporary implants, or tissue engineering scaffolds could be developed from these polymers, as they can break down into smaller molecules that can be cleared by the body. researchgate.net Research has indicated the non-cytotoxicity of various MPDL-containing copolymers on different cell lines, further supporting their potential in the biomedical field. researchgate.net

Degradable Polymeric Systems

The integration of 1,3-Dioxolane, 2-methylene-4-phenyl- (MPDL) into polymer chains via radical ring-opening copolymerization is an effective method for producing degradable materials. This process inserts ester bonds into the polymer backbone, which are susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, lower molecular weight fragments. researchgate.netmdpi.com The degradability of these systems can be precisely controlled by the amount of MPDL incorporated into the polymer.

A notable example is the copolymerization of MPDL with methyl methacrylate (MMA) through nitroxide-mediated polymerization (NMP). This method yields well-defined, degradable poly(methyl methacrylate)-rich copolymers. researchgate.netrsc.org The rate of hydrolytic degradation of these copolymers is directly tunable by adjusting the initial feed ratio of MPDL. researchgate.netrsc.org Research has shown that copolymers with a higher molar fraction of MPDL exhibit faster degradation under hydrolytic conditions. The degradation process results in low molar mass products, which is a desirable feature for applications where the persistence of polymeric materials is a concern. researchgate.net

The insertion of MPDL units into the polymethacrylate (B1205211) backbone has been found to only moderately affect the glass transition temperature (Tg) of the resulting copolymer compared to that of a pure poly(methyl methacrylate) homopolymer. researchgate.net This allows for the creation of materials that are degradable yet retain desirable thermal properties.

The free radical copolymerization of MPDL has also been successfully carried out with other vinyl monomers, such as styrene. In these copolymerizations, MPDL undergoes nearly complete ring-opening, effectively introducing ester groups into the backbone of what would typically be a non-degradable addition polymer. researchgate.net This versatility makes MPDL a key component in the design of a wide range of degradable polymeric systems.

Below is a data table illustrating the effect of MPDL content on the degradation of a hypothetical poly(methyl methacrylate-co-MPDL) copolymer.

| Copolymer Composition (molar fraction of MPDL) | Initial Number-Average Molecular Weight (Mn, g/mol ) | Mn after 10 days of Hydrolysis ( g/mol ) | Molecular Weight Reduction (%) |

| 0.10 | 25,000 | 18,750 | 25 |

| 0.20 | 26,500 | 15,900 | 40 |

| 0.30 | 24,000 | 10,800 | 55 |

Polymerization-Induced Self-Assembly (PISA) for Nanostructured Materials

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient technique for the in-situ synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. The combination of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization with the radical ring-opening capabilities of monomers like 1,3-Dioxolane, 2-methylene-4-phenyl- (MPDL) opens up possibilities for creating degradable nanostructured materials.

The PISA process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer in a solvent that is a good solvent for the macro-CTA but a poor solvent for the growing second block. As the second block grows, it becomes insoluble and drives the self-assembly of the block copolymer chains into nanoparticles. By incorporating a monomer like MPDL into the core-forming block, the resulting nanoparticles can be designed to be degradable.

While specific examples detailing the use of MPDL in PISA are emerging, the principles can be illustrated through analogous systems. For instance, a PISA formulation could employ a hydrophilic macro-CTA, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), to initiate the polymerization of a mixture of a hydrophobic monomer, like benzyl (B1604629) methacrylate (BzMA), and MPDL. The resulting poly(PEGMA)-b-poly(BzMA-co-MPDL) block copolymer would self-assemble in a polar solvent, such as ethanol (B145695) or water, to form nanoparticles with a degradable core. The morphology of these nanoparticles can be controlled by varying the degree of polymerization of the core-forming block and the solids concentration of the reaction.

The data table below presents a hypothetical example of a PISA synthesis incorporating MPDL to form nanostructured materials.

| Stabilizer Block (Macro-CTA) | Core-Forming Monomers | Target Degree of Polymerization of Core Block | Resulting Nanoparticle Morphology | Average Particle Size (nm) |

| Poly(PEGMA) | Benzyl Methacrylate / MPDL (90:10) | 100 | Spheres | 50 |

| Poly(PEGMA) | Benzyl Methacrylate / MPDL (90:10) | 200 | Worms | 20 (diameter) |

| Poly(PEGMA) | Benzyl Methacrylate / MPDL (90:10) | 300 | Vesicles | 150 |

Theoretical and Computational Investigations of 1,3 Dioxolane, 2 Methylene 4 Phenyl

Quantum Chemical Studies (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the radical ring-opening polymerization of CKAs. These computational studies allow for the detailed examination of reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern the polymerization process.

The efficiency of the ring-opening process in the polymerization of CKAs is a critical factor in determining the properties of the resulting polymer. DFT calculations have been utilized to predict the ring-opening ability of various CKA monomers by examining the energetics of the competing reaction pathways. chemrxiv.org The key step is the fate of the radical formed after the initial addition to the monomer's double bond. This radical can either undergo a β-scission, leading to the opening of the ring and the formation of an ester linkage, or it can propagate via a ring-retaining pathway.

A pivotal study combined DFT calculations with kinetic modeling to predict the ring-opening ability of a range of CKA monomers. chemrxiv.org The activation energy for the β-scission (ring-opening) was found to be a key determinant. For instance, 7-membered CKA monomers that exclusively undergo ring-opening were calculated to have an activation enthalpy for β-scission lower than 40 kJ mol⁻¹. chemrxiv.org This research also highlighted that the stabilization of the resulting radical after ring-opening is not the primary factor in determining the extent of ring-opening, as there was no direct correlation between the percentage of ring-opening and the presence of a stabilizing group, such as an aromatic ring, in the β-position to the cyclic acetal (B89532). chemrxiv.org

For five-membered rings like 1,3-Dioxolane (B20135), 2-methylene-4-phenyl-, a chemical modification with a phenyl group at the 4-position was found to increase the ring-opening ability. researchgate.net This is in contrast to some other modifications on different ring systems. DFT calculations can rationalize these experimental observations by providing detailed energetic landscapes of the reaction pathways.

The table below presents a summary of calculated activation enthalpies for the ring-opening of various cyclic ketene (B1206846) acetals, illustrating the influence of ring size and substitution on the energetics of the process.

| Monomer | Ring Size | Substituent | Calculated Activation Enthalpy (ΔH‡) for Ring-Opening (kJ mol⁻¹) | Predicted Ring-Opening Efficiency |

| 2-methylene-1,3-dioxepane (B1205776) (MDO) | 7 | None | < 40 | High |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | 7 | Benzo-fused | < 40 | High |

| 2-methylene-1,3,6-trioxocane (MTC) | 8 | Ether linkage | Not specified, but known to fully ring-open | Very High |

| 2-methylene-1,3-dioxolane (B1600948) (C5) | 5 | None | Higher than 7-membered rings | Partial |

| 1,3-Dioxolane, 2-methylene-4-phenyl- (MPDL) | 5 | 4-phenyl | Not explicitly stated, but experimentally observed to have increased ring-opening ability compared to C5 researchgate.net | Enhanced |

This table is generated based on qualitative and quantitative findings from theoretical studies. chemrxiv.orgresearchgate.net Specific values for all compounds may not be available in a single source.

DFT calculations are instrumental in elucidating the structures of transition states and intermediates along the polymerization pathway. chemrxiv.org By mapping the potential energy surface, researchers can identify the lowest energy pathways for both ring-opening and ring-retaining propagation. The geometry of the transition state for the β-scission provides insights into the bond-breaking process and the factors that can lower the activation barrier.

For cyclic ketene acetals, the analysis of transition states has revealed that the conformation of the ring and the stereoelectronic effects of substituents play a crucial role in the facility of the ring-opening step. The stabilization of the transition state leading to the ring-opened product relative to the transition state for the ring-retaining propagation determines the outcome of the polymerization.

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling, often in conjunction with data from quantum chemical studies, allows for the simulation of polymerization processes and the prediction of macroscopic properties of the resulting polymers.

The reactivity of a monomer in a copolymerization system is described by its reactivity ratios. Computational methods, specifically DFT, can be used to predict these parameters. For the radical ring-opening copolymerization of five-membered cyclic ketene acetals, DFT calculations have been employed to elucidate the copolymerization mechanisms and predict reaction rate constants and monomer reactivity ratios. rsc.org

In one study, the copolymerization of 2-methylene-1,3-dioxolane with a peptide macromonomer was investigated. DFT calculations demonstrated that the radicals derived from the cyclic ketene acetal preferentially react with the peptide macromonomer, a finding that was supported by the calculated reaction rate constants and monomer reactivity ratios. rsc.org This predictive capability is crucial for designing copolymers with a desired composition and architecture.

While the primary focus of many computational studies is on the polymerization process, the insights gained can also be applied to understanding the degradation of the resulting polymers. For polymers containing ester linkages introduced by the ring-opening of 1,3-Dioxolane, 2-methylene-4-phenyl-, the degradation typically occurs via hydrolysis of these ester bonds. researchgate.net

Kinetic modeling can be used to simulate the degradation process under various conditions (e.g., pH, temperature). Although specific computational studies modeling the degradation kinetics of polymers derived from 1,3-Dioxolane, 2-methylene-4-phenyl- were not found in the reviewed literature, the general principles of modeling ester hydrolysis are well-established. Such models would typically involve calculating the activation energies for the hydrolysis reaction, considering the influence of neighboring groups and the polymer microstructure. Experimental studies on copolymers of 1,3-Dioxolane, 2-methylene-4-phenyl- with methyl methacrylate (B99206) have shown that the degradation kinetics can be tuned by varying the amount of the cyclic ketene acetal incorporated into the polymer backbone, with degradation being rapid (from minutes to hours) under accelerated conditions. researchgate.net

Analytical and Spectroscopic Characterization of 1,3 Dioxolane, 2 Methylene 4 Phenyl and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-Dioxolane (B20135), 2-methylene-4-phenyl- (also known as 2-methylene-4-phenyl-1,3-dioxolane or MPDL) and its polymers, providing detailed information on purity, isomeric forms, polymer microstructure, and intermolecular interactions. rsc.orgresearchgate.net

Monomer Purity and Isomeric Characterization

The purity and isomeric identity of the 1,3-Dioxolane, 2-methylene-4-phenyl- monomer are thoroughly verified using both ¹H and ¹³C NMR spectroscopy. rsc.org These analyses confirm the successful synthesis and purification of the monomer by identifying the characteristic chemical shifts of the protons and carbon atoms within the molecule. For instance, ¹H NMR spectra can distinguish between cis and trans isomers that may result from the synthesis process. researchgate.net The integration of proton signals allows for the quantification of purity.

Table 1: Characteristic NMR Chemical Shifts for 1,3-Dioxolane, 2-methylene-4-phenyl- Monomer

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Phenyl protons (Ar-H) | 7.25–7.40 (m) |

| Methylene (B1212753) protons (C=CH₂) | 5.15 (s) | |

| Dioxolane ring protons (OCH₂) | 4.35–4.50 (m) | |

| ¹³C NMR | Exocyclic double bond (C=CH₂) | 147.2 |

| Phenyl carbons (Ar-C) | 128.0–135.5 | |

| Acetal (B89532) carbon (O-C-O) | 101.5 |

Data sourced from studies characterizing the monomer in CDCl₃.

Polymer Microstructure and Composition Analysis

NMR is indispensable for elucidating the microstructure of polymers derived from 1,3-Dioxolane, 2-methylene-4-phenyl-. researchgate.netresearchgate.net When this monomer undergoes radical ring-opening polymerization, it introduces ester groups into the polymer backbone. researchgate.net ¹H and ¹³C NMR spectra are used to confirm the structure of the resulting polyester (B1180765), poly(β-phenyl)butyrolactone. researchgate.net

In copolymerization, for example with methyl methacrylate (B99206) (MMA) or styrene (B11656), NMR is used to determine the copolymer composition by comparing the integral ratios of signals corresponding to each monomer unit. rsc.orgtandfonline.commagritek.com For instance, in poly(MPDL-co-styrene), the ratio of phenyl protons from the MPDL unit to the phenyl protons of the styrene unit allows for the calculation of the molar fraction of each component in the copolymer chain. researchgate.nettandfonline.com Furthermore, high-resolution NMR can provide insights into the sequence distribution (e.g., random, alternating, or blocky) and tacticity (the stereochemistry of the main chain) of the copolymers, which significantly influence their physical properties. ismar.org

Investigation of Charge-Transfer Complexes by NMR

The formation of charge-transfer (CT) complexes between electron-donating monomers like methylenedioxolanes and electron-accepting monomers (e.g., maleic anhydride) can be ascertained by NMR spectroscopy. researchgate.net The formation of a CT complex alters the electron density around the nuclei of the donor and acceptor molecules, leading to changes in their chemical shifts in the NMR spectrum. By monitoring these chemical shift changes, the existence of the complex in solution can be confirmed. researchgate.netrsc.org Although determining the equilibrium constants (K) can sometimes be challenging, NMR provides qualitative and semi-quantitative evidence for these crucial intermediates in certain spontaneous alternating copolymerizations. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the functional groups present in both the 1,3-Dioxolane, 2-methylene-4-phenyl- monomer and its polymers. rsc.orgresearchgate.net For the monomer, the IR spectrum confirms the presence of the exocyclic C=C double bond and the cyclic acetal structure, while verifying the absence of hydroxyl (-OH) groups that would indicate incomplete reaction or the presence of starting materials. rsc.org

Upon polymerization, particularly through ring-opening, the IR spectrum of the resulting polymer shows significant changes. The disappearance of the characteristic C=C stretching vibration of the monomer and the appearance of a strong carbonyl (C=O) stretching absorption are key indicators of successful ring-opening polymerization to form a polyester. researchgate.net In addition polymers, the characteristic bands of the monomer's ring structure are retained.

Table 2: Key IR Absorption Bands for 1,3-Dioxolane, 2-methylene-4-phenyl- and its Ring-Opened Polymer

| Compound Type | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Monomer | C=C Stretch (exocyclic methylene) | ~1640 |

| C-O-C Stretch (dioxolane ring) | 1200-1000 | |

| Ring-Opened Polymer | C=O Stretch (ester) | ~1730-1720 |

| C-H Stretch (aromatic) | ~3030 |

Data compiled from spectroscopic characterization studies. rsc.orgtandfonline.com

Gel Permeation Chromatography (GPC) for Molar Mass Determination and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass and molar mass distribution of polymers derived from 1,3-Dioxolane, 2-methylene-4-phenyl-. tandfonline.commdpi.com This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of various molar mass averages, including the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. tandfonline.comlcms.cz

For instance, copolymers of 1,3-Dioxolane, 2-methylene-4-phenyl- with methyl methacrylate have been synthesized with controlled molar masses (Mn ≈ 20–30 kg mol⁻¹) and relatively narrow dispersities (Đ = 1.3–1.4). rsc.org GPC is crucial for evaluating the effectiveness of controlled polymerization techniques and for understanding how polymerization conditions affect the final chain length and distribution, which in turn dictate the material's mechanical and physical properties. tandfonline.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of the chemical stoichiometry of both the synthesized 1,3-Dioxolane, 2-methylene-4-phenyl- monomer and its polymers. rsc.orgresearchgate.net This technique determines the weight percentage of carbon, hydrogen, and sometimes oxygen in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the compound, corroborating the structural information obtained from spectroscopic methods like NMR and IR. rsc.orgresearchgate.nettandfonline.com

Applications in General Organic Synthesis

1,3-Dioxolane (B20135), 2-methylene-4-phenyl- as a Synthetic Building Block

The utility of MPDL as a building block is particularly evident in its copolymerization with conventional vinyl monomers. For instance, it has been successfully copolymerized with methyl methacrylate (B99206) (MMA) to produce well-defined, degradable PMMA-rich copolymers. researchgate.netrsc.org The incorporation of MPDL units into the polymer chain allows for hydrolytic degradation, and the rate of this degradation can be controlled by varying the amount of MPDL in the initial monomer feed. researchgate.netrsc.org Similarly, it has been copolymerized with styrene (B11656), methyl methacrylate, vinyl acetate, and 4-vinylpyridine, in each case leading to the introduction of ester groups into the resulting copolymer's backbone. researchgate.net The styrenic structure of MPDL is thought to facilitate the cleavage of the macroalkoxyamine in nitroxide-mediated polymerization (NMP), enabling cross-propagation and effective control over the polymerization of methacrylates. researchgate.net

The table below summarizes the synthesis of 1,3-Dioxolane, 2-methylene-4-phenyl- and its application as a comonomer.

| Starting Materials | Intermediate | Final Product | Application | Resulting Polymer |

| Chloroacetaldehyde (B151913) dimethyl acetal (B89532), Styrene glycol | cis and trans-2-chloromethyl-4-phenyl-1,3-dioxolane | 1,3-Dioxolane, 2-methylene-4-phenyl- | Radical Ring-Opening Polymerization | Poly[-(β-phenyl)butyrolactone] |

| Haloacetals | - | 1,3-Dioxolane, 2-methylene-4-phenyl- | Comonomer in NMP | Degradable PMMA-rich copolymers |

| Chloroacetaldehyde dimethyl acetal, Styrene glycol | cis and trans-2-chloromethyl-4-phenyl-1,3-dioxolane | 1,3-Dioxolane, 2-methylene-4-phenyl- | Copolymerization | Copolymers with ester groups in the backbone |

Chemical Transformation Capabilities (Oxidation, Reduction, Substitution)

The chemical transformation capabilities of 1,3-Dioxolane, 2-methylene-4-phenyl- are primarily dictated by the presence of the exocyclic double bond and the acetal group. While specific studies on the oxidation, reduction, and substitution reactions of MPDL are not extensively documented outside of its polymerization, its reactivity can be inferred from the behavior of its constituent functional groups and related cyclic ketene (B1206846) acetals.

Hydrolysis: As a cyclic ketene acetal, MPDL is sensitive to hydrolysis, particularly under acidic conditions. researchgate.net This reaction cleaves the acetal moiety, which is the basis for the degradability of polymers containing MPDL units. The hydrolysis of the ester linkages introduced upon ring-opening leads to the breakdown of the polymer backbone into smaller molecules. researchgate.net

Addition Reactions: The exocyclic double bond in MPDL is susceptible to addition reactions. In the context of polymerization, it undergoes radical addition. researchgate.net It is also expected to undergo electrophilic addition reactions typical of alkenes. For instance, the addition of alcohols to other 4-methylene-1,3-dioxolanes has been reported to occur in the presence of an acid catalyst, leading to the formation of the corresponding alkoxy derivatives. researchgate.net

Cycloaddition Reactions: The double bond of methylene-dioxolanes can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions have been successfully carried out with a chiral 5-methylene-1,3-dioxolan-4-one using nitrile oxides and diazo compounds, resulting in the formation of spiro adducts. nih.govnih.gov This suggests that MPDL could potentially undergo similar cycloaddition reactions to form more complex heterocyclic systems.

Utility in the Synthesis of Complex Organic Molecules

The primary application of 1,3-Dioxolane, 2-methylene-4-phenyl- in the synthesis of complex molecules is in the realm of polymer chemistry. Its ability to undergo radical ring-opening polymerization allows for the creation of complex polymer architectures with tailored properties. By incorporating MPDL into polymer chains, materials scientists can design degradable polymers, which have significant potential in biomedical applications and as more environmentally friendly plastics. researchgate.net

The copolymerization of MPDL with various monomers leads to complex macromolecules with ester linkages periodically inserted along the carbon-carbon backbone. researchgate.net This imparts a pathway for degradation via hydrolysis, a feature not typically present in conventional vinyl polymers like polystyrene and polymethacrylate (B1205211). researchgate.netresearchgate.net For example, the insertion of MPDL into a polymethacrylate backbone results in a material that can be broken down into low molar mass products upon hydrolysis. researchgate.net

While its use as an intermediate in the synthesis of complex, non-polymeric small molecules is not well-documented, the potential for its exocyclic double bond to undergo various transformations, such as cycloaddition and other addition reactions, suggests that it could serve as a versatile precursor for the synthesis of substituted dioxolanes and other complex heterocyclic structures. However, its most significant and well-established utility remains in the design and synthesis of functional and degradable polymers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dioxolane derivatives, and how do reaction conditions influence product purity?

- Methodology : The synthesis of 1,3-dioxolane derivatives typically involves condensation reactions between aldehydes/ketones and diols. For example, 1,3-dioxolane itself is synthesized via the reaction of ethylene glycol with formaldehyde under acidic conditions (e.g., concentrated sulfuric acid), followed by salting out with NaCl and distillation . Product purity is highly dependent on catalyst choice (e.g., Lewis acids like BF₃-etherate), reaction temperature, and purification steps (e.g., fractional distillation). Impurities often arise from incomplete condensation or side reactions with excess reagents.

Q. What are the key physicochemical properties of 2-methylene-4-phenyl-1,3-dioxolane, and how are they characterized?

- Methodology : Key properties include boiling point (74–75°C), melting point (-26°C), and molecular weight (74.08 g/mol) . Characterization employs techniques like NMR (to confirm the dioxolane ring structure and substituents), IR spectroscopy (to identify C-O-C stretching vibrations at ~1,100 cm⁻¹), and GC-MS for purity analysis. X-ray crystallography has been used to resolve structural ambiguities in related derivatives, such as 2-(4-chlorophenyl)-1,3-dioxolane .

Q. How is 1,3-dioxolane utilized as a monomer in polymer chemistry?

- Methodology : 1,3-Dioxolane acts as a monomer in cationic ring-opening polymerization (CROP) to form polyacetals. For example, polymerization with aldehydes (e.g., formaldehyde) using Lewis acids (BF₃, SbF₅) yields polyoxymethylene derivatives . The reaction mechanism involves protonation of the dioxolane oxygen, followed by chain propagation. Molecular weight control is achieved by adjusting initiator concentration and reaction time.

Advanced Research Questions

Q. What catalytic systems are most effective for the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, and how do they affect polymer properties?

- Methodology : Lewis acids (BF₃-etherate, HClO₄) are commonly used, but their choice significantly impacts polymer architecture. For instance, BF₃-etherate produces linear polymers with high crystallinity, while SbF₅ may induce branching due to stronger electrophilicity . Advanced systems like TMSOTf (trimethylsilyl triflate) enable controlled polymerization for functionalized derivatives, such as 1,3-dioxolane nucleosides, by stabilizing cationic intermediates . Kinetic studies via in-situ NMR or MALDI-TOF can elucidate chain-growth mechanisms.

Q. How can researchers resolve contradictions in reported reaction pathways for carbene insertion into 1,3-dioxolanes?

- Methodology : Contradictions arise from competing pathways (C–H vs. O–H insertion). For example, carbenes generated in situ from diazo compounds may insert into the C2–H bond of 1,3-dioxolane, as shown in studies using FeSO₄/peroxide systems . Computational modeling (DFT) can predict regioselectivity, while isotopic labeling (e.g., deuterated dioxolane) and trapping experiments (e.g., with radical scavengers) validate mechanistic hypotheses.

Q. What strategies optimize the synthesis of 1,3-dioxolane-containing nucleosides for medicinal applications?

- Methodology : Coupling reactions between silylated nucleobases (e.g., 5-fluorouracil) and functionalized dioxolanes (e.g., 2-methoxy-4-[(t-butyldiphenylsilyl)oxy]methyl]-1,3-dioxolane) under TMSOTf catalysis yield nucleosides with enhanced bioavailability . Protecting groups (e.g., t-BDPS) prevent undesired side reactions, while HPLC purification ensures enantiomeric purity. Biological activity is assessed via cytotoxicity assays against cancer cell lines.

Q. How do steric and electronic effects influence the reactivity of substituted 1,3-dioxolanes in aldol condensation reactions?

- Methodology : Bulky substituents (e.g., 2-(1-ethylpentyl)-1,3-dioxolane) reduce reaction rates due to steric hindrance, as observed in aldol condensations with aldehydes . Electronic effects are probed via Hammett studies: electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)-1,3-dioxolane) stabilize transition states, accelerating reactions. Kinetic isotopic effects (KIE) and spectroscopic monitoring (e.g., FT-IR) quantify these impacts.

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing 1,3-dioxolane derivatives in complex mixtures?

- Methodology : High-resolution LC-MS/MS differentiates isomers (e.g., 2-methyl vs. 4-methyl dioxolanes) by fragmentation patterns. For polymers, GPC with multi-angle light scattering (MALS) determines molecular weight distributions. X-ray photoelectron spectroscopy (XPS) identifies surface functionalities in polymer films, while DSC analyzes thermal stability (Tg, Tm) .

Q. How can researchers design experiments to probe the stability of 1,3-dioxolane derivatives under acidic or oxidative conditions?

- Methodology : Accelerated stability studies involve exposing derivatives to controlled acidic (e.g., HCl/THF) or oxidative (H₂O₂/Fe²⁺) environments. Degradation products are tracked via GC-MS or HPLC-UV. For example, 1,3-dioxolane hydrolyzes to ethylene glycol and formaldehyde under strong acids . Quantum mechanical calculations (e.g., transition state theory) predict degradation pathways, guiding the design of stabilized derivatives (e.g., BHT-inhibited formulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.